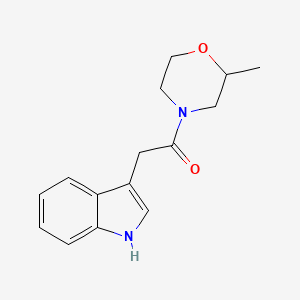
2-(1H-indol-3-yl)-1-(2-methylmorpholin-4-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1H-indol-3-yl)-1-(2-methylmorpholin-4-yl)ethanone is a chemical compound that has gained considerable attention in recent years due to its potential applications in scientific research. This compound is also known as IMME or 2-MeO-IMME and is a derivative of indole, a heterocyclic aromatic organic compound.
Mecanismo De Acción
The exact mechanism of action of 2-(1H-indol-3-yl)-1-(2-methylmorpholin-4-yl)ethanone is not fully understood. However, studies have suggested that this compound may work by inhibiting the activity of certain enzymes and signaling pathways that are involved in cancer cell growth and inflammation.
Biochemical and Physiological Effects:
Studies have shown that 2-(1H-indol-3-yl)-1-(2-methylmorpholin-4-yl)ethanone has several biochemical and physiological effects. This compound has been found to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. Additionally, 2-(1H-indol-3-yl)-1-(2-methylmorpholin-4-yl)ethanone has been found to have anti-oxidant properties, which can help to reduce oxidative stress in the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-(1H-indol-3-yl)-1-(2-methylmorpholin-4-yl)ethanone in lab experiments is its anti-cancer properties. This compound has been found to inhibit the growth of cancer cells, making it a potential candidate for the development of new cancer treatments. Additionally, 2-(1H-indol-3-yl)-1-(2-methylmorpholin-4-yl)ethanone has been found to have anti-inflammatory and anti-oxidant properties, which can be useful in the study of various inflammatory and oxidative stress-related diseases.
One limitation of using 2-(1H-indol-3-yl)-1-(2-methylmorpholin-4-yl)ethanone in lab experiments is its potential toxicity. Studies have shown that this compound can be toxic at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of 2-(1H-indol-3-yl)-1-(2-methylmorpholin-4-yl)ethanone. One area of research is the development of new cancer treatments based on this compound. Additionally, further studies are needed to fully understand the mechanism of action of 2-(1H-indol-3-yl)-1-(2-methylmorpholin-4-yl)ethanone and its potential applications in the treatment of various inflammatory and oxidative stress-related diseases. Finally, more research is needed to determine the safety and toxicity of this compound at different concentrations and in different experimental settings.
Métodos De Síntesis
The synthesis of 2-(1H-indol-3-yl)-1-(2-methylmorpholin-4-yl)ethanone involves the reaction of indole-3-carboxaldehyde with 2-methylmorpholine N-oxide in the presence of a catalyst. This reaction yields the desired product, 2-(1H-indol-3-yl)-1-(2-methylmorpholin-4-yl)ethanone, in good yield and purity.
Aplicaciones Científicas De Investigación
2-(1H-indol-3-yl)-1-(2-methylmorpholin-4-yl)ethanone has been found to have several potential applications in scientific research. One of the most promising areas of research is in the field of cancer treatment. Studies have shown that this compound has anti-cancer properties and can inhibit the growth of cancer cells. Additionally, 2-(1H-indol-3-yl)-1-(2-methylmorpholin-4-yl)ethanone has been found to have anti-inflammatory and anti-oxidant properties, making it a potential candidate for the treatment of various inflammatory and oxidative stress-related diseases.
Propiedades
IUPAC Name |
2-(1H-indol-3-yl)-1-(2-methylmorpholin-4-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c1-11-10-17(6-7-19-11)15(18)8-12-9-16-14-5-3-2-4-13(12)14/h2-5,9,11,16H,6-8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSRBJCGSERQXKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCO1)C(=O)CC2=CNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


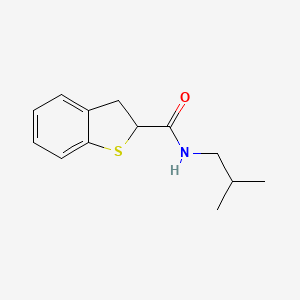
![[3-(1H-benzimidazol-2-yl)piperidin-1-yl]-cyclobutylmethanone](/img/structure/B7492376.png)
![[4-(3,5-Dimethylpyrazol-1-yl)phenyl]-(2-methylmorpholin-4-yl)methanone](/img/structure/B7492378.png)
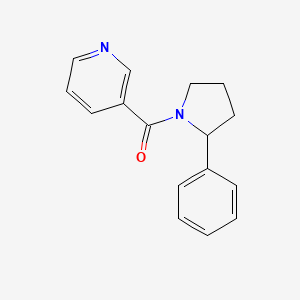
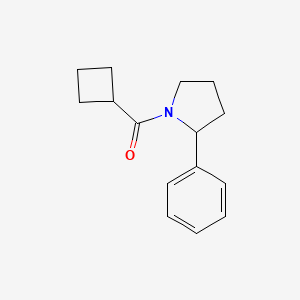
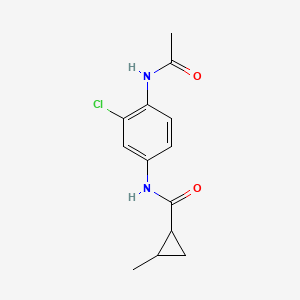
![N-[3-oxo-3-(2-propan-2-yliminopyridin-1-yl)propyl]thiophene-2-carboxamide](/img/structure/B7492393.png)

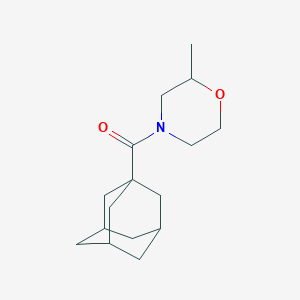

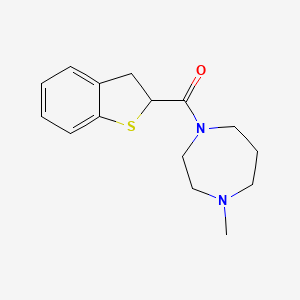
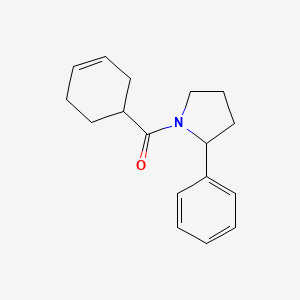
![1-[5-(2-phenylpyrrolidine-1-carbonyl)-1H-pyrrol-3-yl]ethanone](/img/structure/B7492429.png)